molecular formula C9H10F3N B1582007 N-Methyl-3-(trifluoromethyl)benzylamine CAS No. 90390-07-1

N-Methyl-3-(trifluoromethyl)benzylamine

Cat. No. B1582007
CAS RN: 90390-07-1
M. Wt: 189.18 g/mol
InChI Key: JFLPPELZYKHKQZ-UHFFFAOYSA-N
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Description

“N-Methyl-3-(trifluoromethyl)benzylamine” is an organic compound that belongs to the class of benzenoids. It is a derivative of benzene and trifluoromethylbenzenes . The IUPAC name for this compound is methyl ({[3-(trifluoromethyl)phenyl]methyl})amine . It has been used in the preparation of 6-substituted purines .


Molecular Structure Analysis

The molecular formula of “N-Methyl-3-(trifluoromethyl)benzylamine” is C9H10F3N . The SMILES string representation is CNCC1=CC=CC(=C1)C(F)(F)F .


Physical And Chemical Properties Analysis

“N-Methyl-3-(trifluoromethyl)benzylamine” is a clear colorless to yellowish liquid . It has a refractive index of 1.463 (lit.) and a density of 1.222 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Palladium-Catalyzed Ortho-Trifluoromethylation N-Methyl-3-(trifluoromethyl)benzylamine is used in palladium-catalyzed ortho-trifluoromethylation processes. This technique is crucial for preparing ortho-trifluoromethyl-substituted benzylamines, benefiting medicinal chemistry (Miura, Feng, Ma, & Yu, 2013).

  • Biomimetic Reductive Amination Synthesis The compound is synthesized through a base-free biomimetic reductive amination of α,α,α-trifluoroacetophenone with benzylamine. This method offers an operationally convenient and large-scale preparation approach (Yasumoto, Ueki, & Soloshonok, 2007).

  • Organolead Halide Perovskite Photovoltaic Cells Benzylamine, a related compound, serves as a surface passivation molecule in photovoltaic cells. It enhances the moisture-resistance and electronic properties of perovskite films, leading to high-efficiency and air-stable solar cells (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).

  • Antimycobacterial Properties in Medicinal Chemistry Derivatives of benzylamines, including N-methylated forms, are synthesized and evaluated for their antimycobacterial properties, showing potential in treating diseases like tuberculosis (Meindl, von Angerer, Schönenberger, & Ruckdeschel, 1984).

  • Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles The compound is used in the scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles. The method involves a reaction with heterocyclic benzylamines, enabling the creation of a wide range of novel CF3-heterocycles (Schäfer, Ahmetovic, & Abele, 2017).

  • Synthesis and Antimicrobial Properties of Benzylamines N-methyl-3-(trifluoromethyl)benzylamine is related to benzylamines used as preservatives in metalworking fluids due to their excellent antimicrobial properties against bacterial and fungal inoculations (Gannon, Bennett, Onyekwelu, & Izzat, 1980).

  • Iron-Catalyzed Amination of Benzyl Alcohols Benzylamines, including N-methylated variants, are synthesized using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for producing various benzylamines employed in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPPELZYKHKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238134
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(trifluoromethyl)benzylamine

CAS RN

90390-07-1
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90390-07-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methylamine 2M in MeOH (61.5 mL, 123.3 mmol), MeOH (30 mL) was added. The mixture was heated at 50° C. under stirring and 3-(trifluoromethyl)benzyl chloride (1.6 mL, 10.3 mmol) dissolved in MeOH (10 mL) were added. The reaction mixture was stirred at this temperature for 5 h. The solvent was removed under vacuo, then NaOH 1M was added and the aqueous layer was extracted with DCM. The organic layer was filtered through a phase separator and concentrated in vacuo to give 2.19 g of a colourless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.69 (s, 1H), 7.57 (d, 1H), 7.49 (t, 2H), 3.88 (s, 2H), 2.56, (s, 3H). UPLC-MS: Rt=0.39; m/z (ES+): 190 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
61.5 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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